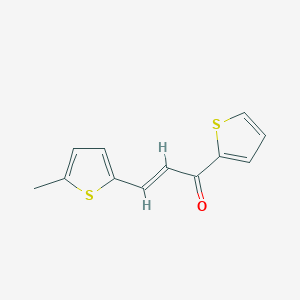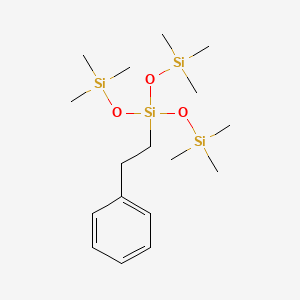
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, also known as 4-methyl-3-fluorophenyl prop-2-en-1-one, is a synthetic organic compound commonly used in laboratory experiments. It is a colorless liquid with a molecular weight of 198.22 g/mol and a boiling point of 156-158 °C. This compound has been studied extensively due to its unique properties and potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one is not well-understood. However, it is believed to act as a Lewis acid, forming a covalent bond with electron-rich organic molecules. This covalent bond is thought to be responsible for the compound's ability to act as a catalyst in the synthesis of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one are not well-studied. However, it is believed to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, the compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and its synthesis can be easily accomplished using readily available materials and equipment. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with caution.
Direcciones Futuras
Given the unique properties of (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one, there are a number of potential future directions for research. These include further investigation of the compound's mechanism of action and biochemical and physiological effects, as well as studies on its potential applications in the synthesis of new drugs and pharmaceuticals. Additionally, further studies could be conducted on the compound's role in the development of new catalysts and catalytic systems, as well as its potential use in the investigation of the structure-activity relationships of various compounds. Finally, further research could be conducted on the compound's potential use in the synthesis of other chemicals, as well as its potential use as an intermediate in the production of other compounds.
Métodos De Síntesis
The most common method of synthesizing (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one is through a three-step process. First, 3-fluoro-4-methylbenzaldehyde is reacted with an excess amount of sodium borohydride in the presence of a base such as sodium hydroxide. This reaction produces (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorobenzyl alcohol. Second, the alcohol is then treated with sulfuric acid and acetic anhydride to form the desired product, (2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one.
Aplicaciones Científicas De Investigación
(2E)-3-(3-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneluorophenyl prop-2-en-1-one has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of new drugs and pharmaceuticals, as a precursor for the synthesis of other chemicals, and as an intermediate in the production of other compounds. Additionally, this compound has been used in the development of new catalysts and catalytic systems, as well as in the investigation of the structure-activity relationships of various compounds.
Propiedades
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPJXMIJLLTCBY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














